
3-(4-Fluorophenyl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)isoxazole is a chemical compound with the molecular formula C9H6FNO . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of isoxazole derivatives, including this compound, has been achieved through various methods. One approach involves the condensation of hydroxylamine with 1,3-dielectrophiles . Another method involves the reaction of nitrile oxides with alkenes and alkynes . In a study, fluorophenyl-isoxazole-carboxamides derivatives were re-synthesized and their scavenging activity against DPPH free radical and inhibitory activity against lipase and α-amylase enzymes were evaluated .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an isoxazole ring attached to a fluorophenyl group . The exact structure can be determined using techniques such as IR, 1H & 13C NMR .Chemical Reactions Analysis
Isoxazole derivatives, including this compound, have been studied for their chemical reactivity. The presence of the labile N–O bond in the isoxazole ring allows for various transformations, leading to acyclic functionalized or other heterocyclic compounds .科学的研究の応用
Antimicrobial Activity
3-(4-Fluorophenyl)isoxazole and its derivatives have been studied extensively for their antimicrobial properties. For example, Kumar et al. (2019) synthesized a series of 3-{2-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles derivatives and tested them for their in vitro antimicrobial activity against various bacterial and fungal organisms (Kumar et al., 2019). Similarly, Banpurkar et al. (2018) reported the antimicrobial activity of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-one azo dyes, highlighting the potential of fluorophenyl-isoxazole compounds in combating microbial infections (Banpurkar et al., 2018).
Structural and Molecular Analysis
Studies have also focused on the structural and molecular characteristics of fluorophenyl-isoxazole compounds. Koch et al. (2010) analyzed the crystal structure of 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine, providing insights into its molecular geometry and stability (Koch et al., 2010).
Antioxidant and Antitubercular Activity
The potential of this compound in addressing oxidative stress and tuberculosis has been explored. Geetha and Rajakumar (2020) synthesized isoxazoline derivatives and demonstrated their in vitro antioxidant activity (Geetha & Rajakumar, 2020). Additionally, Shingare et al. (2018) synthesized isoxazole clubbed 1,3,4-oxadiazole derivatives and evaluated their antimicrobial as well as antitubercular activity (Shingare et al., 2018).
Nonlinear Optics and Anti-inflammatory Properties
The fluorophenyl derivatives of isoxazole have shown potential in nonlinear optics and as anti-inflammatory agents. Mary et al. (2019) conducted first principle calculations on fluorophenyl derivatives, suggesting their utility in nonlinear optics and as anti-inflammatory drugs (Mary et al., 2019).
Cancer Research
The application of this compound in cancer research is also noteworthy. Hawash et al. (2021) synthesized fluorophenyl-isoxazole-carboxamide derivatives and evaluated their antiproliferative activities against various cancer cell lines, highlighting the compound's potential in cancer therapy (Hawash et al., 2021).
作用機序
Target of Action
This compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
Compounds with similar structures, such as other isoxazole derivatives, have been reported to interact with various enzymes and receptors via numerous non-covalent interactions . These interactions can lead to changes in cellular processes and functions .
Biochemical Pathways
Isoxazole derivatives, in general, have been found to impact a wide range of biological activities, including anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antitubercular activities . These activities suggest that isoxazole derivatives may affect multiple biochemical pathways.
Result of Action
Isoxazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
将来の方向性
Isoxazole and its derivatives, including 3-(4-Fluorophenyl)isoxazole, continue to attract research interest due to their wide spectrum of biological activities and therapeutic potential . Future research may focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .
特性
IUPAC Name |
3-(4-fluorophenyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIYGAJCKRGUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
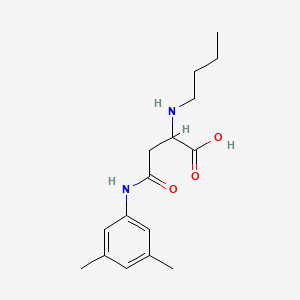
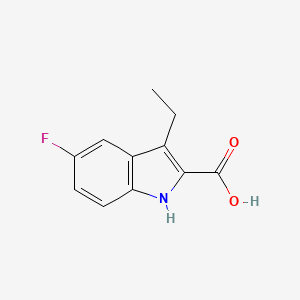
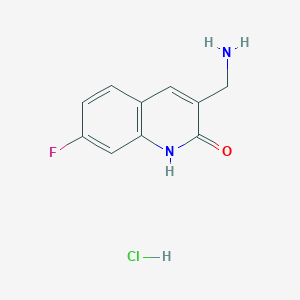

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2838759.png)
![3-[3-[Methyl(pyridin-4-ylmethyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2838762.png)
![1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2838763.png)

![3-Benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2838765.png)
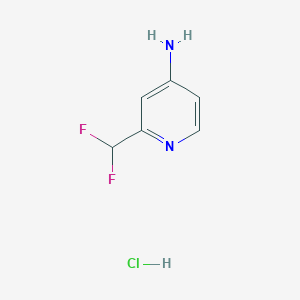
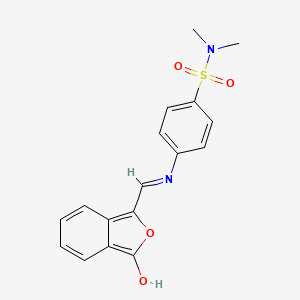
![3-(2-Fluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2838773.png)
![N-(4-methoxybenzyl)-2-(4-oxo-1-(p-tolyl)-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2838774.png)

